Product packaging for Methyl 3-chlorocyclobutanecarboxylate(Cat. No.:CAS No. 15963-46-9)

Methyl 3-chlorocyclobutanecarboxylate

Cat. No.: B170885
CAS No.: 15963-46-9
M. Wt: 148.59 g/mol
InChI Key: PYLWYAGIWDJBMC-UHFFFAOYSA-N
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Description

Methyl 3-chlorocyclobutanecarboxylate is a useful research compound. Its molecular formula is C6H9ClO2 and its molecular weight is 148.59 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2 B170885 Methyl 3-chlorocyclobutanecarboxylate CAS No. 15963-46-9

Properties

IUPAC Name

methyl 3-chlorocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLWYAGIWDJBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550392
Record name Methyl 3-chlorocyclobutane-1-carboxylate
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Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15963-46-9
Record name Cyclobutanecarboxylic acid, 3-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15963-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chlorocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methyl 3 Chlorocyclobutanecarboxylate Within the Context of Cyclobutane Chemistry

Significance of Cyclobutane (B1203170) Scaffolds in Organic Synthesis

Cyclobutane scaffolds are integral building blocks in organic synthesis, primarily owing to their inherent ring strain, which is approximately 26.3 kcal/mol. This strain energy does not render the ring overly unstable for isolation but provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions, making cyclobutane derivatives versatile synthetic intermediates. nih.govru.nl The unique puckered three-dimensional structure of the cyclobutane ring also offers distinct stereochemical control in synthetic transformations. nih.gov

The construction of the cyclobutane framework itself can be achieved through several key synthetic strategies, most notably the [2+2] cycloaddition reaction. This method, often photochemically or thermally induced, allows for the direct formation of the four-membered ring from two alkene components. ru.nl Other methods include ring-closing metathesis and the manipulation of larger ring systems. The ability to introduce a variety of functional groups onto the cyclobutane ring further enhances its synthetic utility, allowing for subsequent chemical modifications. These functionalized cyclobutanes can serve as precursors to more complex molecular architectures, including natural products and their analogues. nbinno.com For instance, the strategic cleavage of bonds within the cyclobutane ring can lead to the stereoselective formation of acyclic chains with defined stereocenters, a valuable tactic in total synthesis.

Relevance of Functionalized Cyclobutane Derivatives in Chemical Research

Functionalized cyclobutane derivatives are of significant interest in various areas of chemical research, particularly in medicinal chemistry and materials science. The rigid and defined three-dimensional nature of the cyclobutane scaffold allows it to act as a conformational constraint in biologically active molecules. nih.govlifechemicals.com By incorporating a cyclobutane ring, chemists can lock a molecule into a specific bioactive conformation, potentially leading to enhanced potency and selectivity for a biological target. ru.nlbohrium.com This strategy has been employed in the design of various therapeutic agents. nih.govlifechemicals.combohrium.com For example, cyclobutane-containing compounds have been investigated as antiviral agents and in other areas of drug discovery. lifechemicals.com

Furthermore, the introduction of functional groups, such as the chloro and methyl ester groups in Methyl 3-chlorocyclobutanecarboxylate, provides handles for further synthetic elaboration. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of new functionalities through substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or reduced to an alcohol. This dual functionality makes compounds like this compound valuable intermediates for the synthesis of a diverse array of more complex molecules. The precursor, 3-chlorocyclobutanecarboxylic acid, is accessible through methods such as the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid followed by decarboxylation. orgsyn.orgcaltech.edu The subsequent esterification to yield this compound provides a more versatile intermediate for certain synthetic applications.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number15963-46-9 achemblock.comsigmaaldrich.comnih.govsigmaaldrich.com
Molecular FormulaC₆H₉ClO₂ achemblock.comsigmaaldrich.comnih.govsigmaaldrich.com
Molecular Weight148.59 g/mol achemblock.comsigmaaldrich.com
AppearanceLiquid sigmaaldrich.com
Purity97% achemblock.comsigmaaldrich.com

Table 2: Spectroscopic Data for this compound

Spectrum TypePredicted/Typical Data
¹H NMR Chemical shifts (δ) are expected in the regions of 1.5-3.0 ppm for the cyclobutane ring protons and around 3.7 ppm for the methyl ester protons. The proton attached to the carbon bearing the chlorine atom would likely appear in the downfield region of the ring protons.
¹³C NMR Carbon signals are expected for the methyl ester (CH₃ at ~52 ppm and C=O at ~170-175 ppm), the carbon bearing the chlorine atom (~50-60 ppm), and the other cyclobutane carbons (~20-40 ppm).
Infrared (IR) A strong absorption band is expected around 1735-1750 cm⁻¹ corresponding to the C=O stretching of the ester. C-Cl stretching would appear in the fingerprint region, typically between 600-800 cm⁻¹. C-H stretching of the alkyl and methyl groups would be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be expected at m/z 148 and 150 in an approximate 3:1 ratio due to the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns would include the loss of the methoxy (B1213986) group (-OCH₃, m/z 31) and the loss of the carbomethoxy group (-COOCH₃, m/z 59).

Synthetic Strategies and Preparative Methodologies for Methyl 3 Chlorocyclobutanecarboxylate

Classical Approaches to Methyl 3-chlorocyclobutanecarboxylate and its Precursors

The traditional synthesis of this compound is rooted in fundamental organic reactions, primarily focusing on the formation of the ester and the introduction of the chlorine substituent onto the cyclobutane (B1203170) ring.

Esterification of 3-Chlorocyclobutanecarboxylic Acid

The final step in many synthetic routes to this compound is the esterification of its corresponding carboxylic acid. The most common method employed for this transformation is the Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org In this case, 3-Chlorocyclobutanecarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. libretexts.orgcerritos.edu

To favor the formation of the ester product, the equilibrium of this reversible reaction is typically shifted to the right by using an excess of methanol, which can also serve as the solvent, or by removing water as it is formed. libretexts.orgtamu.edu

Reaction Parameters for Fischer Esterification:

ReactantReagentCatalystConditionsProduct
3-Chlorocyclobutanecarboxylic AcidMethanol (excess)Conc. H₂SO₄ (catalytic)Heat (reflux)This compound

Preparation of 3-Chlorocyclobutanecarboxylic Acid from 1,1-Cyclobutanedicarboxylic Acid

A classical and effective route to the precursor, 3-Chlorocyclobutanecarboxylic acid, starts from 1,1-Cyclobutanedicarboxylic acid. orgsyn.orgwikipedia.org This multi-step process involves a free-radical chlorination followed by a decarboxylation reaction. orgsyn.org

The synthesis begins with the chlorination of 1,1-Cyclobutanedicarboxylic acid using sulfuryl chloride (SO₂Cl₂) in a suitable solvent like benzene, often with a radical initiator such as benzoyl peroxide. orgsyn.org While free-radical chlorination can sometimes lead to mixtures of isomers, the reaction with the cyclobutane ring shows a notable degree of selectivity. orgsyn.org The reaction is typically heated to reflux to facilitate the formation of the chlorinated intermediate.

Following the chlorination step, the resulting product is heated to a higher temperature (around 190–210°C) to induce thermal decarboxylation. orgsyn.org This step removes one of the carboxylic acid groups as carbon dioxide, yielding a mixture of cis- and trans-3-Chlorocyclobutanecarboxylic acid. orgsyn.org The final product is then isolated and purified by vacuum distillation. orgsyn.org

Synthesis of 3-Chlorocyclobutanecarboxylic Acid:

Starting MaterialReagentsKey StepsYieldProduct
1,1-Cyclobutanedicarboxylic Acid1. Sulfuryl chloride, Benzoyl peroxide, Benzene2. Heat1. Free-radical chlorination2. Thermal decarboxylation40-49%cis/trans-3-Chlorocyclobutanecarboxylic acid

Contemporary Synthetic Routes to this compound Derivatives

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, selectivity, and functional group tolerance. This has led to the development of new routes to the this compound core.

Routes from N,N-Diisopropylcyclobutanecarboxamide Precursors

While not a direct route, pathways involving amide precursors like N,N-Diisopropylcyclobutanecarboxamide represent a versatile strategy in organic synthesis due to the stability and unique reactivity of the amide functional group. A plausible synthetic sequence to obtain this compound from such a precursor would involve a series of standard transformations.

First, the N,N-Diisopropylcyclobutanecarboxamide would be synthesized from Cyclobutanecarboxylic acid, for example, by converting the acid to its acid chloride followed by reaction with diisopropylamine. The subsequent steps to the target molecule would be:

Hydrolysis: The amide is hydrolyzed back to Cyclobutanecarboxylic acid, typically under acidic or basic conditions with heating.

Chlorination: The resulting Cyclobutanecarboxylic acid would then undergo selective chlorination at the 3-position. As direct chlorination of the monocarboxylic acid is less selective than the dicarboxylic acid route, this step presents a challenge.

Esterification: Finally, the 3-Chlorocyclobutanecarboxylic acid is esterified with methanol as described in the classical Fischer esterification method.

This multi-step approach highlights the utility of amides as stable intermediates that can be carried through various synthetic steps before being converted back to a carboxylic acid for further functionalization.

Selective C-H Halogenation Strategies

A significant goal in modern synthesis is the direct and selective functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. For the synthesis of this compound, this translates to the selective chlorination of the C-H bond at the C3 position of a cyclobutane ring.

As mentioned, free-radical chlorination of the cyclobutane system shows inherent selectivity, favoring the 3-position. orgsyn.org However, for more complex substrates or to achieve higher selectivity, contemporary methods are employed. Rhodium(II)-catalyzed C-H functionalization reactions have emerged as powerful tools for selective C-H activation. nih.gov These catalysts can direct the functionalization to specific sites on a molecule based on electronic and steric factors. For instance, a rhodium catalyst could be used to selectively introduce a functional group at the C3 position of a cyclobutane derivative, which could then be converted to a chloro group. nih.gov Such strategies offer a more elegant and potentially more efficient approach compared to classical methods, especially when high selectivity is required. nih.gov

Stereoselective Synthesis of the this compound Core

The synthesis of specific stereoisomers (cis or trans) of this compound is a key challenge, as the biological activity of molecules often depends on their precise three-dimensional structure. Stereoselective synthesis aims to control the formation of these isomers.

One common strategy involves the stereoselective reduction of a precursor molecule. For example, the synthesis could proceed through a 3-oxocyclobutanecarboxylate intermediate. The stereoselective reduction of the ketone group in this intermediate would yield a specific stereoisomer of the corresponding 3-hydroxycyclobutanecarboxylate. Research has shown that the hydride reduction of 3-substituted cyclobutanones is often highly selective for the formation of the cis-alcohol. nih.gov The resulting hydroxyl group can then be converted into a chlorine atom, for example, by using reagents like thionyl chloride or Appel reaction conditions. This conversion often proceeds with inversion of stereochemistry, allowing for the synthesis of the trans-chloro product from the cis-alcohol.

Alternatively, asymmetric hydroboration of a cyclobutene precursor can establish the desired stereochemistry. nih.gov This can be followed by oxidation and subsequent functional group manipulations to install the chloro and ester moieties with a high degree of stereocontrol. These advanced methods provide access to enantiomerically enriched cyclobutane derivatives, which are valuable building blocks in medicinal chemistry and materials science. nih.govacs.org

Diastereoselective Control in Cyclobutane Formation

Achieving diastereoselective control in the synthesis of this compound is crucial for isolating the desired stereoisomer. The relative orientation of the chloro and methoxycarbonyl substituents can be directed through various synthetic approaches, primarily by controlling the stereochemical outcome of the ring-forming step or subsequent functionalization. While specific literature on the diastereoselective synthesis of this compound is not abundant, principles from analogous 1,3-disubstituted cyclobutane syntheses can be applied.

One potential strategy involves the [2+2] cycloaddition of a ketene acetal with a chloro-substituted alkene. The stereochemistry of the resulting cyclobutane would be influenced by the geometry of the starting alkene and the approach of the ketene acetal. The facial selectivity of the cycloaddition can often be controlled by steric or electronic factors of the substituents on both reacting partners.

Another viable approach is the diastereoselective reduction of a cyclobutanone precursor . For instance, the reduction of methyl 3-oxocyclobutanecarboxylate can, in principle, yield diastereomeric hydroxy-substituted cyclobutanes. Subsequent conversion of the hydroxyl group to a chlorine atom would then lead to this compound. The diastereoselectivity of the reduction step is highly dependent on the reducing agent and the steric environment around the carbonyl group. Bulky reducing agents tend to attack from the less hindered face, leading to a predictable stereochemical outcome. A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with sodium borohydride (NaBH4) acs.orgacs.org.

Ring expansion and ring contraction methodologies also offer pathways to diastereomerically enriched cyclobutanes. For example, the stereospecific ring contraction of a suitably substituted pyrrolidine derivative can lead to the formation of a cyclobutane with defined stereochemistry ntu.ac.ukacs.org. The stereochemistry of the starting pyrrolidine directly dictates the stereochemistry of the resulting cyclobutane product ntu.ac.ukacs.org.

The table below summarizes potential diastereoselective strategies for the formation of 1,3-disubstituted cyclobutanes applicable to this compound.

Synthetic Strategy Key Transformation Factors Influencing Diastereoselectivity Potential Outcome for this compound
[2+2] CycloadditionReaction of a ketene acetal with a chloroalkeneSteric and electronic properties of substituents, reaction conditions (thermal vs. photochemical)Formation of cis or trans isomers depending on the specific reactants and conditions.
Reduction of a CyclobutanoneReduction of methyl 3-oxocyclobutanecarboxylateChoice of reducing agent, steric hindrance of substituentsPreferential formation of one diastereomer of the corresponding alcohol precursor.
Ring ContractionStereospecific rearrangement of a substituted pyrrolidineStereochemistry of the starting pyrrolidineFormation of a specific stereoisomer of the cyclobutane ring.
Functionalization of BicyclobutanesRing-opening of a bicyclo[1.1.0]butane precursorCatalyst and reaction conditionsAccess to 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity researchgate.net.

Asymmetric Induction in Related Cyclobutane Systems

While diastereoselective synthesis aims to control the relative stereochemistry, asymmetric synthesis focuses on the absolute stereochemistry, leading to the formation of a single enantiomer. The principles of asymmetric induction are well-established in the synthesis of various chiral cyclobutane derivatives and can be extrapolated to the synthesis of enantiomerically enriched this compound.

Catalytic asymmetric [2+2] cycloadditions represent a powerful tool for the enantioselective synthesis of cyclobutanes chemistryviews.org. Chiral catalysts, often based on transition metals like iridium or rhodium, can create a chiral environment that directs the cycloaddition to proceed with high enantioselectivity. For example, visible-light-induced asymmetric [2+2] cycloadditions of alkenes have been developed, although they sometimes require directing groups chemistryviews.org.

Another approach involves the use of chiral auxiliaries . A chiral auxiliary can be temporarily attached to one of the reactants to direct the stereochemical course of the ring-forming reaction. After the cyclobutane ring is formed, the auxiliary is removed, yielding the chiral product. This method has been successfully employed in various cyclobutane syntheses.

Asymmetric catalysis can also be applied to the functionalization of a pre-existing cyclobutane ring. For instance, the asymmetric hydrogenation of a cyclobutene precursor using a chiral catalyst could establish the stereocenters on the cyclobutane ring with high enantioselectivity. Rh-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes is a known method for creating chiral, substituted cyclobutanes nih.gov.

The development of organocatalysis has also provided new avenues for the asymmetric synthesis of cyclobutanes. Chiral organic molecules can catalyze reactions such as Michael additions and aldol condensations to construct chiral cyclobutane frameworks with high enantiomeric excess.

The table below outlines some established methods for asymmetric induction in the synthesis of cyclobutane systems that could be adapted for this compound.

Method of Asymmetric Induction Description Key Components Relevance to this compound
Catalytic Asymmetric [2+2] CycloadditionA chiral catalyst controls the enantioselectivity of the cycloaddition reaction.Chiral transition metal catalysts (e.g., Ir, Rh), chiral phosphoric acids.Could enable the direct formation of an enantiomerically enriched cyclobutane ring.
Chiral AuxiliariesA chiral molecule is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.Evans auxiliaries, Oppolzer's sultams, etc.The auxiliary could be attached to either the alkene or ketene precursor in a [2+2] cycloaddition.
Asymmetric HydrogenationA chiral catalyst is used to hydrogenate a double bond in a cyclobutene precursor, creating chiral centers.Chiral phosphine ligands with transition metals (e.g., Rh, Ru).A cyclobutene precursor to this compound could be asymmetrically hydrogenated.
OrganocatalysisA small chiral organic molecule catalyzes the stereoselective formation of the cyclobutane ring.Chiral amines, squaramides, etc.Could be used in cascade reactions to build the chiral cyclobutane core.

Chemical Reactivity and Transformation Pathways of Methyl 3 Chlorocyclobutanecarboxylate

Reactions Involving the Ester Functionality

The methyl ester group in methyl 3-chlorocyclobutanecarboxylate is susceptible to several common transformations characteristic of esters. libretexts.org

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-chlorocyclobutanecarboxylic acid. Basic hydrolysis, also known as saponification, is an irreversible process that results in the formation of a carboxylate salt. libretexts.org

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol (e.g., ethanol, isopropanol) to replace the methoxy (B1213986) group with a different alkoxy group. organic-chemistry.orgresearchgate.net For instance, scandium(III) triflate has been shown to catalyze the direct transesterification of various esters in boiling alcohols. organic-chemistry.org

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester to 3-(hydroxymethyl)cyclobutanol. libretexts.org

Grignard Reaction: Reaction with Grignard reagents (RMgX) can transform the ester into a tertiary alcohol. This reaction proceeds through a double addition of the Grignard reagent, first forming a ketone intermediate which then reacts with a second equivalent of the Grignard reagent. libretexts.org

Reactions Involving the Chlorine Substituent on the Cyclobutane (B1203170) Ring

The chlorine atom on the cyclobutane ring is a key site for nucleophilic substitution and elimination reactions, as well as radical-mediated processes.

The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to substitution of the chlorine atom. The outcome of the reaction, whether substitution or elimination, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SN1 and SN2 Reactions: Nucleophilic substitution can occur via either an SN1 or SN2 mechanism. youtube.com The SN1 pathway involves the formation of a carbocation intermediate, while the SN2 reaction proceeds through a concerted backside attack by the nucleophile. The strained nature of the cyclobutane ring can influence the rates and stereochemical outcomes of these reactions.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of methyl cyclobutene-1-carboxylate. pearson.com The regioselectivity of this elimination (Zaitsev vs. Hofmann product) can be controlled by the choice of base and reaction conditions. pearson.com

A summary of representative nucleophilic substitution and elimination reactions is presented in the table below.

ReagentProduct(s)Reaction Type
NaOH (aq)Methyl 3-hydroxycyclobutanecarboxylateNucleophilic Substitution
NaCNMethyl 3-cyanocyclobutanecarboxylateNucleophilic Substitution
NaN3Methyl 3-azidocyclobutanecarboxylateNucleophilic Substitution
t-BuOKMethyl cyclobut-2-enecarboxylateElimination (E2)

The C-Cl bond can undergo homolytic cleavage under radical conditions, initiating radical-mediated transformations.

Radical Substitution: Free radical halogenation, typically initiated by UV light or a radical initiator, can lead to further halogenation of the cyclobutane ring. youtube.comlibretexts.org The position of further halogenation is dictated by the relative stability of the resulting carbon radicals. libretexts.org

Allylic Halogenation: While not directly applicable to the saturated cyclobutane ring of the title compound, related unsaturated derivatives can undergo allylic halogenation. For example, N-bromosuccinimide (NBS) is a common reagent for introducing a bromine atom at the allylic position of an alkene. pearson.comrsc.org

Rearrangement and Ring Expansion/Contraction Reactions of the Cyclobutane Core

The inherent ring strain of the cyclobutane core makes it susceptible to various rearrangement reactions, often leading to the formation of different ring systems.

A key transformation of 1,3-disubstituted cyclobutanes is their conversion into highly strained bicyclo[1.1.0]butane (BCB) derivatives. orgsyn.orgrsc.orgacs.org This is often achieved through an intramolecular Wurtz-type reaction. For instance, treating 1-bromo-3-chlorocyclobutane (B1620077) with sodium metal promotes an intramolecular coupling to form bicyclo[1.1.0]butane. orgsyn.orgdoubtnut.comyoutube.comstackexchange.com Given that bromides are generally more reactive than chlorides in such reactions, a similar transformation starting from a derivative of this compound could potentially lead to the corresponding bicyclo[1.1.0]butane carboxylate. doubtnut.com The first synthesis of a BCB in 1959 involved the treatment of ethyl 3-bromocyclobutane-1-carboxylate with a strong base. rsc.orgacs.org These BCBs are valuable synthetic intermediates due to their high strain energy, which allows for a variety of strain-release transformations. rsc.orgnih.govchinesechemsoc.org

The Hunsdiecker reaction provides a method for the decarboxylative halogenation of carboxylic acids. wikipedia.orgalfa-chemistry.combyjus.comiitk.ac.inadichemistry.com If this compound were first hydrolyzed to its corresponding carboxylic acid, the silver salt of this acid could then undergo a Hunsdiecker reaction. Treatment with bromine, for example, would lead to the formation of 1-bromo-3-chlorocyclobutane, with the loss of carbon dioxide. wikipedia.orgbyjus.com This reaction proceeds through a radical mechanism. wikipedia.orgalfa-chemistry.com

The reactivity of the cyclobutane ring also allows for various ring-opening and rearrangement reactions, leading to a diverse array of other cyclobutane derivatives and different carbocyclic and heterocyclic systems. researchgate.netlibretexts.orglibretexts.org The specific products formed depend heavily on the reaction conditions and the reagents employed. researchgate.net

Stereochemical Aspects and Conformational Analysis of Methyl 3 Chlorocyclobutanecarboxylate and Analogues

Diastereomerism in Methyl 3-chlorocyclobutanecarboxylate

This compound, a 1,3-disubstituted cyclobutane (B1203170) derivative, exhibits diastereomerism, existing as two distinct stereoisomers: cis and trans. This isomerism arises from the relative orientation of the chloro and methoxycarbonyl groups attached to the cyclobutane ring.

In the cis-isomer , both the chlorine atom and the methoxycarbonyl group reside on the same face of the cyclobutane ring. Conversely, in the trans-isomer , these two substituents are positioned on opposite faces of the ring.

The existence of these two diastereomers is a direct consequence of the stereogenic centers at the C1 and C3 positions of the cyclobutane ring. While neither carbon is a true chiral center in the absence of other substitutions (due to a plane of symmetry in the molecule itself), their relative substitution pattern creates the distinction between the cis and trans forms. The stability of these isomers is a delicate balance of steric and electronic factors. Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is often the more stable of the two, as it can adopt a conformation that places both bulky substituents in pseudo-equatorial positions, thereby minimizing steric strain from 1,3-diaxial interactions. However, exceptions to this generalization exist, and the relative stability can be influenced by the nature of the substituents and solvent effects.

The synthesis of 3-chlorocyclobutanecarboxylic acid, the precursor to the methyl ester, often yields a mixture of both cis and trans isomers, which can then be separated. This highlights the tangible existence and isolability of these two diastereomers.

Conformational Preferences and Puckering of the Cyclobutane Ring

The cyclobutane ring is not a planar square as its two-dimensional representation might suggest. To alleviate the significant torsional strain that would arise from eclipsing interactions between adjacent hydrogen atoms in a planar conformation, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. This puckering involves one carbon atom moving out of the plane formed by the other three, or two diagonally opposite carbons moving out of the plane of the other two.

This puckering is characterized by a puckering angle , which is the dihedral angle between the two planes of the puckered ring. For unsubstituted cyclobutane, this angle is approximately 35°. In substituted cyclobutanes like this compound, the puckering angle and the preferred conformation are influenced by the steric and electronic nature of the substituents.

The two primary puckered conformations are the axial and equatorial forms, analogous to the chair conformation of cyclohexane. In the context of 1,3-disubstituted cyclobutanes:

The cis-isomer can exist in a diequatorial-like or a diaxial-like conformation. The diequatorial-like conformation is generally more stable as it minimizes steric repulsion between the substituents.

The trans-isomer exists in conformations where one substituent is in an axial-like position and the other in an equatorial-like position.

The energy barrier for the interconversion between these puckered conformations (ring-flipping) is relatively low, meaning that at room temperature, the molecule is in a state of dynamic equilibrium between various puckered forms. The exact puckering amplitude and the conformational equilibrium are key parameters that define the three-dimensional shape and reactivity of the molecule.

Experimental and Spectroscopic Methods for Stereochemical Elucidation (e.g., Nuclear Overhauser Effect Spectroscopy)

The definitive assignment of the cis and trans isomers of this compound and the study of their conformational preferences rely heavily on sophisticated spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR Spectroscopy provide initial, crucial information. The chemical shifts of the ring protons and carbons are sensitive to their stereochemical environment. For instance, the proton attached to the same carbon as the chlorine atom (the α-proton) will exhibit a different chemical shift in the cis and trans isomers due to the different anisotropic effects of the methoxycarbonyl group. Similarly, the coupling constants (J-values) between adjacent protons can provide insights into the dihedral angles and thus the ring's conformation.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique that is particularly well-suited for determining the relative stereochemistry of molecules. beilstein-journals.org NOESY detects through-space interactions between protons that are in close proximity (typically within 5 Å). beilstein-journals.org

For this compound, a NOESY experiment would be expected to show the following:

In the cis-isomer , a cross-peak would be observed between the proton at C1 (attached to the methoxycarbonyl group) and the proton at C3 (attached to the chlorine atom), as these protons are on the same face of the ring and therefore close in space.

In the trans-isomer , such a cross-peak would be absent or significantly weaker, as the C1 and C3 protons are on opposite faces of the ring and thus further apart. Instead, NOE correlations might be observed between the C1 proton and the protons on the same face at C2 and C4.

By analyzing the pattern of NOE cross-peaks, an unambiguous assignment of the cis and trans stereochemistry can be made.

Below is a hypothetical data table illustrating the kind of NMR data that would be used for stereochemical assignment.

Compound NameIsomer¹H NMR Chemical Shift (δ, ppm) of C1-H¹H NMR Chemical Shift (δ, ppm) of C3-HKey NOESY Correlation
This compoundcis~3.1~4.4C1-H ↔ C3-H
This compoundtrans~2.9~4.2C1-H ↔ C2/4-H (cis)

Note: The chemical shift values are illustrative and would need to be confirmed by experimental data.

Strategic Applications of Methyl 3 Chlorocyclobutanecarboxylate in Advanced Organic Synthesis

Methyl 3-chlorocyclobutanecarboxylate as a Versatile Building Block for Complex Architectures

The cyclobutane (B1203170) ring, with its significant strain energy, is predisposed to undergo selective bond cleavages and rearrangements, making it an excellent starting point for constructing more intricate molecular frameworks. The presence of the chloro and methyl ester groups on the cyclobutane core of this compound offers chemists precise control over subsequent synthetic manipulations, enabling the creation of diverse and complex structures.

The strained nature of the cyclobutane ring is instrumental in its use as a precursor for polycyclic systems, including the highly strained class of compounds known as propellanes. Propellanes feature three rings sharing a single carbon-carbon bond. The synthesis of such structures often leverages the ring strain of smaller rings to drive the formation of the bridged bicyclic system.

While the direct conversion of this compound to a propellane is a complex transformation, it can serve as a precursor to intermediates like cyclobutylidenes. These intermediates can then undergo intramolecular cyclization reactions to form the propellane core. The ester and chloro groups can be manipulated to introduce the necessary reactive sites for such cyclizations. For instance, the ester could be reduced to an alcohol and converted into a leaving group, while the chlorine atom could be eliminated to form a double bond, setting the stage for a carbene- or carbenoid-mediated ring closure.

Conversely, the high strain of propellanes makes them useful precursors for synthesizing functionalized cyclobutanes through strain-release driven reactions acs.org. A copper-catalyzed ring-opening of [1.1.1]propellane, for example, can react with alkynes to produce cyclobutane-containing allenes and alkynes acs.org. This highlights the synthetic relationship between these two classes of strained molecules.

Table 1: Synthetic Relationship between Cyclobutanes and Propellanes

Transformation Starting Material Class Product Class Key Feature Leveraged
Ring-Closing Cyclization Functionalized Cyclobutanes Propellanes Intramolecular reactions of substituted cyclobutane derivatives.
Strain-Release Ring-Opening Propellanes Functionalized Cyclobutanes High ring strain of the central C-C bond in propellanes acs.orgacs.org.

Integration into Natural Product Total Synthesis

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring the development of novel synthetic strategies to construct complex molecular architectures nih.gov. Cyclobutane derivatives, including this compound, are valuable intermediates in this field due to their ability to introduce specific stereochemistry and conformational rigidity into a target molecule.

The functional groups on this compound allow for its incorporation into a larger synthetic scheme. For instance, the ester can be hydrolyzed to a carboxylic acid for peptide couplings or other condensation reactions, while the chloride can be displaced by a variety of nucleophiles to introduce new functionalities. The rigid cyclobutane core can serve as a scaffold to control the spatial arrangement of substituents, which is often crucial for the biological activity of the final natural product.

Recent advancements in chemoenzymatic strategies have further expanded the toolbox for natural product synthesis, enabling rapid access to complex chemical structures nih.gov. While specific examples detailing the use of this compound in a completed total synthesis are not prevalent in readily available literature, the utility of the cyclobutane motif is well-established. For example, chemoenzymatic approaches have been successfully applied to the synthesis of xyloketal natural products, which feature complex polycyclic ketal cores nih.gov. The principles used in these syntheses, such as the controlled formation of cyclic systems, are applicable to building blocks like this compound.

Contributions to Scaffolds for Medicinal Chemistry and Drug Design (e.g., Conformationally Restricted Amino Acids)

In medicinal chemistry and drug design, the control of molecular conformation is paramount for achieving high potency and selectivity for a biological target. Conformationally restricted amino acids, where the rotational freedom of the peptide backbone or side chain is limited, are powerful tools in the design of peptidomimetics nih.govlifechemicals.com. The rigid cyclobutane scaffold of this compound makes it an ideal starting material for the synthesis of such constrained amino acids.

By strategically manipulating the chloro and ester functionalities, a variety of novel, non-proteinogenic amino acids containing a cyclobutane ring can be synthesized. For example, the synthesis of cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA), a constrained delta-amino acid, has been achieved in a multi-step synthesis where a key step involves a base-induced intramolecular nucleophilic substitution on a cyclobutane precursor nih.gov.

The incorporation of such cyclobutane-containing amino acids into peptides can enforce specific secondary structures, such as helices or turns, which may be crucial for biological activity. These constrained analogues can lead to improved metabolic stability compared to their more flexible, open-chain counterparts lifechemicals.com. The defined spatial arrangement of functional groups on the cyclobutane ring also makes it a valuable isostere for aromatic rings in drug discovery organic-chemistry.org.

Table 2: Applications of Cyclobutane Scaffolds in Medicinal Chemistry

Application Area Key Advantage of Cyclobutane Core Example Reference
Peptidomimetics Induces conformational restriction. Synthesis of cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA). nih.gov
Drug Design Serves as a rigid scaffold and bioisostere. Replacement of flexible linkers or aromatic rings. organic-chemistry.org
Foldamer Construction Supports the formation of specific secondary structures like helices. Constrained γ-amino acids with a cyclohexyl constraint. nih.gov

The synthesis of these specialized amino acids often involves multi-step sequences where the cyclobutane core is introduced early and then elaborated. The versatility of this compound, with its orthogonal functional groups, provides a solid foundation for such synthetic endeavors.

Theoretical and Mechanistic Studies on Methyl 3 Chlorocyclobutanecarboxylate Systems

Elucidation of Reaction Mechanisms for Key Transformations

The inherent ring strain and stereoelectronic properties of cyclobutane (B1203170) derivatives, such as Methyl 3-chlorocyclobutanecarboxylate, dictate their reactivity. While specific mechanistic studies for this exact compound are not extensively detailed in publicly available literature, the behavior of similar substituted cyclobutanes in key transformations like nucleophilic substitution and hydrolysis can be inferred from established principles and computational studies on related systems.

Key transformations involving this compound would primarily include nucleophilic substitution at the carbon bearing the chlorine atom and hydrolysis of the ester functionality. The four-membered ring structure significantly influences the transition states and intermediates of these reactions. For a nucleophilic substitution reaction, both SN1 and SN2 pathways are conceivable. An SN2 reaction would proceed via a backside attack, leading to an inversion of stereochemistry. The constrained nature of the cyclobutane ring could sterically hinder this approach. Conversely, an SN1 mechanism would involve the formation of a secondary carbocation, which may be prone to rearrangement to alleviate ring strain.

Hydrolysis of the methyl ester group can proceed through either acid-catalyzed (AAC2) or base-catalyzed (BAC2) mechanisms. Both pathways typically involve a tetrahedral intermediate. Theoretical studies on similar strained ring systems, such as cyclobutane-fused lactones, have shown that these reactions are kinetically feasible and their activation energies can be modeled using computational methods.

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry provides powerful tools to investigate the structure, energetics, and reactivity of molecules like this compound. Quantum mechanical calculations, in particular, offer deep insights into the electronic properties that govern its behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to predict the molecular properties of organic compounds. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can be employed to determine its optimized geometry, vibrational frequencies, and electronic structure.

In a study on a related compound, 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)-ethanone, DFT calculations were successfully used to confirm its molecular structure. nanobioletters.com Such calculations would reveal key geometric parameters for this compound, including bond lengths, bond angles, and the puckering of the cyclobutane ring. These parameters are crucial for understanding the molecule's stability and reactivity. Furthermore, DFT can be used to model the transition states of reactions involving this compound, thereby providing activation energies and reaction pathways.

Table 1: Representative Theoretical Data Obtainable from DFT Calculations for Substituted Cyclobutanes

PropertyDescriptionTypical Computational Method
Optimized GeometryProvides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.DFT (e.g., B3LYP/6-31G)
Vibrational FrequenciesPredicts the infrared spectrum of the molecule, which can be used to identify functional groups.DFT (e.g., B3LYP/6-31G)
Reaction EnergeticsCalculates the change in energy during a chemical reaction, including activation energies.DFT with transition state searching

Molecular Orbital and Electronic Structure Analysis

The electronic structure of this compound can be elucidated through analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the chlorine atom and the oxygen atoms of the ester group, which possess lone pairs of electrons. The LUMO is expected to be centered on the antibonding orbitals of the C-Cl bond and the carbonyl group.

Another important tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net In this compound, the oxygen atoms of the carbonyl group would exhibit a negative electrostatic potential, while the carbon atom of the carbonyl group and the carbon atom attached to the chlorine would show a positive potential.

Table 2: Key Electronic Properties and Their Significance

PropertyDescriptionSignificance for Reactivity
HOMO EnergyEnergy of the highest occupied molecular orbital.Higher energy indicates a better electron donor.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Lower energy indicates a better electron acceptor.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

Strain Energy and Ring Dynamics Studies

The cyclobutane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This ring strain significantly influences the molecule's conformation and reactivity. The total strain energy of cyclobutane is approximately 26.3 kcal/mol, which is a combination of angle strain and torsional strain. masterorganicchemistry.com

The cyclobutane ring is not planar but exists in a puckered conformation to relieve some of the torsional strain that would be present in a flat structure. This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered conformations. The presence of substituents, such as the chloro and methyl carboxylate groups in this compound, will influence the preferred puckered conformation and the barrier to ring inversion. Computational studies on substituted cyclobutanes have shown that the nature and position of the substituents can have a measurable impact on the ring's geometry and strain energy. nih.gov For instance, a study on dimethyl-substituted cyclobutane revealed that gem-dimethyl substitution can reduce the ring strain by over 8 kcal/mol. nih.gov

The strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, as this can lead to a more stable, acyclic system. The specific stereochemistry of the substituents on the ring can play a crucial role in the facility and stereochemical outcome of such reactions.

Table 3: Comparison of Strain Energies in Cycloalkanes

CycloalkaneStrain Energy (kcal/mol)
Cyclopropane27.6
Cyclobutane26.3
Cyclopentane6.2
Cyclohexane0

Green Chemistry Principles Applied to the Synthesis and Transformations of Methyl 3 Chlorocyclobutanecarboxylate

Development of Catalytic and Environmentally Benign Methodologies

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and enhance reaction efficiency. In the synthesis of cyclobutane (B1203170) derivatives like methyl 3-chlorocyclobutanecarboxylate, catalytic methods are actively sought to replace less efficient, traditional approaches.

Further advancements in green methodologies can be inferred from related reactions. For instance, catalytic Mitsunobu reactions represent a greener alternative to the classic version, which generates stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) byproduct. Applying such a catalytic approach to introduce functionality to the cyclobutane ring could significantly improve the environmental profile of processes involving this compound. Additionally, the use of palladium and copper catalysts has been noted in reactions involving this compound as a starting material, highlighting the broader applicability of catalytic methods in its chemical transformations. googleapis.com

Atom Economy and Waste Minimization in Preparative Routes

Atom economy is a critical metric for evaluating the efficiency of a chemical synthesis, quantifying the proportion of reactant atoms that are incorporated into the final desired product. Routes with high atom economy are inherently less wasteful.

A common laboratory synthesis for a precursor, 3-chlorocyclobutanecarboxylic acid, proceeds from cyclobutane-1,1-dicarboxylic acid. rsc.org This multi-step process, involving chlorination with sulfuryl chloride followed by thermal decarboxylation, suffers from poor atom economy. rsc.org The reaction generates significant byproducts, including sulfur dioxide (SO₂), hydrogen chloride (HCl), and carbon dioxide (CO₂), none of which are incorporated into the final product.

A more atom-economical, albeit challenging, approach would be a direct [2+2] cycloaddition. The hypothetical reaction between methyl acrylate (B77674) and chloroethene to form this compound would, in theory, have a 100% atom economy as all atoms from the reactants would be part of the product. The development of efficient catalysts for such cycloadditions is a key goal in minimizing waste for this class of compounds.

The following table provides a conceptual comparison of atom economy for these two pathways.

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy
Chlorination/DecarboxylationCyclobutane-1,1-dicarboxylic acid, Sulfuryl chloride3-Chlorocyclobutanecarboxylic acidSO₂, HCl, CO₂Low
Ideal [2+2] CycloadditionMethyl acrylate, ChloroetheneThis compoundNone100%

This table is illustrative and compares a known, multi-step route with a theoretical, ideal route to demonstrate the principle of atom economy.

Exploration of Sustainable Solvent Systems and Reaction Conditions

The choice of solvents and reaction conditions significantly influences the environmental impact of a chemical process. Many conventional syntheses of cyclobutane derivatives utilize volatile and often hazardous organic solvents.

Documented procedures involving this compound and its precursors have employed solvents such as benzene, tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and dimethylformamide (DMF). rsc.orggoogleapis.com These solvents present various environmental, health, and safety concerns. Green chemistry encourages the replacement of such solvents with more sustainable alternatives. The ideal green solvent should have a low environmental persistence, low toxicity, and be recyclable.

Furthermore, reaction conditions are a key consideration. The synthesis of 3-chlorocyclobutanecarboxylic acid requires prolonged heating at elevated temperatures (80 °C), and subsequent reactions of this compound have been carried out at 50 °C. rsc.orggoogleapis.com These conditions are energy-intensive. Green chemistry promotes the investigation of alternative energy sources, such as microwave irradiation or ultrasonication, which can often reduce reaction times and energy consumption, leading to more efficient and sustainable processes.

The table below contrasts the conventional solvents used with potential green alternatives.

Conventional Solvents Used Associated Hazards Potential Green Alternatives Benefits of Alternatives
BenzeneCarcinogenic, Flammable, VolatileWater, Toluene (as a less toxic alternative)Reduced toxicity, lower environmental impact
Tetrahydrofuran (THF)Peroxide-forming, Flammable2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, lower miscibility with water
Diethyl Ether (Et₂O)Extremely Flammable, Peroxide-formingCyclopentyl methyl ether (CPME)Higher boiling point, more stable to peroxide formation
Dimethylformamide (DMF)Reproductive toxin, High boiling pointCyrene™, Dimethyl sulfoxide (B87167) (DMSO)Bioderived (Cyrene™), lower toxicity profile

Q & A

Q. Where can researchers access authoritative spectral databases or computational tools for this compound?

  • Answer : PubChem (CID: 15963-46-9) provides experimental and computed spectral data . Use Gaussian or ORCA for DFT modeling, referencing the InChI key for molecular geometry optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.